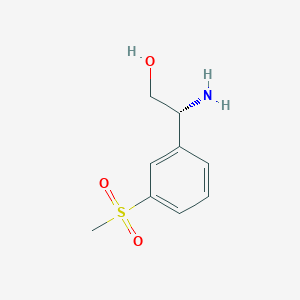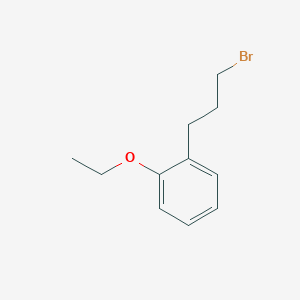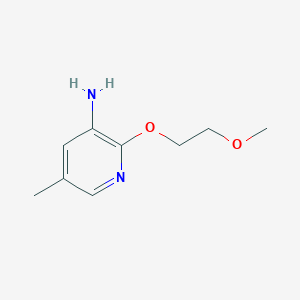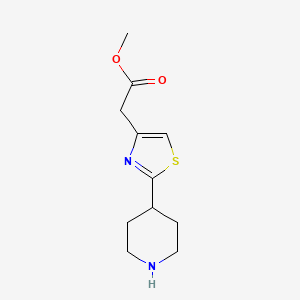![molecular formula C10H11NO3 B13572230 [1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
[1-(2-Nitro-phenyl)-cyclopropyl]-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Nitro-phenyl)-cyclopropyl]-methanol: is an organic compound with the molecular formula C10H11NO3 It is characterized by a cyclopropyl group attached to a methanol moiety, with a nitro group positioned on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Nitro-phenyl)-cyclopropyl]-methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the nitro group. One common method involves the reaction of 2-nitrobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(2-Nitro-phenyl)-cyclopropyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, NaBH4, ethanol or methanol as solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl-cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1-(2-Nitro-phenyl)-cyclopropyl]-methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to evaluate its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the development of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of [1-(2-Nitro-phenyl)-cyclopropyl]-methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- [1-(2-Nitro-phenyl)-cyclopropyl]-methanol
- [1-(2-Nitro-phenyl)-cyclopropyl]-ethanol
- [1-(2-Nitro-phenyl)-cyclopropyl]-propanol
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the methanol moiety. This functional group enhances its solubility and reactivity in various chemical reactions. Additionally, the position of the nitro group on the phenyl ring influences its electronic properties and reactivity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
[1-(2-nitrophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11NO3/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,12H,5-7H2 |
InChI-Schlüssel |
HLGRCBKLOYIOPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)




![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)

